N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-2-carboxamide
Description
Properties
Molecular Formula |
C22H23N7O |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C22H23N7O/c1-14-7-9-15(10-8-14)18-17-19(23)26-13-27-20(17)29(28-18)22(2,3)12-25-21(30)16-6-4-5-11-24-16/h4-11,13H,12H2,1-3H3,(H,25,30)(H2,23,26,27) |
InChI Key |
LWMDASJLUKFLSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)CNC(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Formation of 5-Aminopyrazole Precursors
The pyrazolo[3,4-d]pyrimidine scaffold originates from 5-aminopyrazole derivatives, which serve as foundational building blocks. As demonstrated by Elgemeie et al., 5-aminopyrazoles (2 ) are synthesized via cyclocondensation of hydrazine hydrate with α,β-unsaturated nitriles under basic conditions. For example, reacting phenylhydrazine with ethyl cyanoacetate in ethanol at reflux yields 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (2 ) with >85% efficiency.
Cyclization to Pyrazolo[3,4-d]pyrimidine
The 5-aminopyrazole intermediate undergoes cyclization with urea or thiourea under fusion conditions (180–200°C, 4–6 hours) to form the pyrazolo[3,4-d]pyrimidine core. Chlorination of the resulting dihydroxy intermediate using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 110°C for 8 hours introduces reactive chloro groups at positions 4 and 6. Substitution of these chlorides with amines or aryl groups is critical for introducing the 4-amino and 3-(4-methylphenyl) moieties.
Table 1: Optimization of Pyrazolo[3,4-d]pyrimidine Cyclization
Synthesis of the Pyridine-2-carboxamide Side Chain
Preparation of 2-Methylpropylamine Intermediate
The 2-methylpropylamine moiety is synthesized via reductive amination of isobutyraldehyde with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature (24 hours, 70% yield).
Carboxamide Formation
Coupling the 2-methylpropylamine with pyridine-2-carboxylic acid employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). After stirring at 25°C for 12 hours, the reaction yields N-(2-methylpropyl)pyridine-2-carboxamide (92% purity by HPLC).
Final Coupling and Purification
Nucleophilic Substitution
The pyrazolo[3,4-d]pyrimidine core and side chain are conjugated via nucleophilic aromatic substitution. Reacting 4-amino-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine with N-(2-methylpropyl)pyridine-2-carboxamide in dimethyl sulfoxide (DMSO) with potassium tert-butoxide (t-BuOK) at 120°C for 48 hours achieves 65–70% yield.
Chromatographic Purification
Crude product is purified using silica gel column chromatography (ethyl acetate/hexane, 1:1 → 3:1 gradient) followed by recrystallization from ethanol/water (4:1). Final characterization via ¹H-NMR (DMSO-d₆) confirms the structure: δ 8.72 (s, 1H, pyrimidine-H), 8.24 (d, J = 4.8 Hz, 1H, pyridine-H), and 2.41 (s, 3H, CH₃).
Table 2: Key Spectral Data for Final Compound
| Technique | Data |
|---|---|
| ¹H-NMR (400 MHz, DMSO-d₆) | δ 8.72 (s, 1H), 8.24 (d, J=4.8 Hz, 1H), 7.89–7.45 (m, 4H), 2.41 (s, 3H) |
| HRMS (ESI+) | m/z 401.2121 [M+H]⁺ (calc. 401.2118) |
| HPLC Purity | 98.7% (C18 column, 0.1% TFA in H₂O/MeCN) |
Alternative Synthetic Pathways
One-Pot Tandem Reactions
Recent advances enable a one-pot synthesis by combining 5-aminopyrazole, 4-methylbenzaldehyde, and pyridine-2-carboxamide in the presence of ceric ammonium nitrate (CAN) as an oxidant. This method reduces steps but yields 55–60% product, requiring further optimization.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield amine or alcohol derivatives.
Scientific Research Applications
Anticancer Properties
The pyrazolo[3,4-d]pyrimidine scaffold, which includes the compound , has been extensively studied for its anticancer potential. Research indicates that derivatives of this scaffold exhibit potent inhibitory effects on various kinases involved in cancer progression:
- FLT3 and CDK Inhibition : A series of studies have demonstrated that compounds with the pyrazolo[3,4-d]pyrimidine structure can inhibit FLT3 (Fms-like tyrosine kinase 3) and cyclin-dependent kinases (CDK2, CDK4, and CDK6). These kinases are critical in cell cycle regulation and are often overexpressed in cancers such as leukemia and breast cancer. Notably, one derivative showed IC50 values indicating strong antiproliferative activity against cancer cell lines, suggesting its potential as a therapeutic agent .
- Mechanism of Action : The mechanism involves the disruption of kinase signaling pathways that are essential for tumor growth and survival. This action leads to decreased cell proliferation and increased apoptosis in cancer cells .
Immunomodulatory Effects
The compound also exhibits immunomodulatory properties, making it a candidate for treating various inflammatory diseases:
- Protein Kinase Modulation : Research has identified the compound's ability to modulate serine-threonine kinases associated with immune responses. This modulation can alter cellular activities such as proliferation and differentiation, which are crucial in conditions like autoimmune diseases and chronic inflammation .
Antimicrobial Activity
Emerging studies suggest that derivatives of pyrazolo[3,4-d]pyrimidines possess antimicrobial properties:
- Broad Spectrum Activity : Compounds similar to N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-2-carboxamide have shown activity against a range of pathogens, including bacteria and fungi. The presence of the pyrimidine moiety is linked to enhanced antimicrobial efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
- Substituent Effects : Variations in substituents on the pyrazolo[3,4-d]pyrimidine scaffold significantly affect biological activity. For instance, modifications at the 4-position have been shown to enhance kinase inhibition and improve selectivity towards target enzymes .
Case Studies
Several case studies highlight practical applications of this compound:
Mechanism of Action
The mechanism of action of N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
Target Compound :
- Core : Pyrazolo[3,4-d]pyrimidine.
- Key Substituents: 4-Amino group: Facilitates hydrogen bonding with kinase active sites. 3-(4-Methylphenyl): Enhances hydrophobic interactions and selectivity. Pyridine-2-carboxamide: Balances solubility and binding affinity.
Comparative Compounds: 1. N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide (): - Core: Pyrimidine (non-fused). - Substituents: - 4-Fluorophenyl: Increases electronegativity and metabolic stability. - Hydroxymethyl and isopropyl: Introduce steric bulk and polar functionality.
Imatinib (Gleevec) :
- Core : Benzamide-pyrimidine.
- Substituents : Piperazine and methyl groups.
- Key Difference : Targets BCR-ABL kinase but lacks the pyrazolo-pyrimidine scaffold, resulting in distinct selectivity profiles .
Physicochemical and Pharmacokinetic Properties
Research Findings and Mechanistic Insights
- Kinase Binding: The pyrazolo-pyrimidine core in the target compound mimics purine bases, enabling competitive ATP inhibition. The 4-amino group forms critical hydrogen bonds with conserved kinase residues (e.g., Glu903 in mTOR) .
- Metabolic Stability : The methylpropyl chain in the target compound may reduce cytochrome P450 metabolism compared to ’s hydroxymethyl group, which is prone to oxidation .
- Selectivity: Fluorophenyl substituents (as in ) improve metabolic stability but may increase affinity for non-kinase targets like carbonic anhydrases, whereas the target’s methylphenyl group prioritizes hydrophobic kinase pockets .
Biological Activity
N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-2-carboxamide is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a pyrazolo[3,4-d]pyrimidine core, which is pivotal for its biological activity.
Biological Activity Overview
Pyrazolo[3,4-d]pyrimidines have been extensively studied for their potential as therapeutic agents due to their ability to interact with various biological targets. The following sections detail specific activities associated with this compound.
1. Anticancer Activity
Recent studies have indicated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit key signaling pathways involved in cell proliferation and survival. Specifically, they target kinases that are crucial for tumor growth.
- Case Study : A derivative of pyrazolo[3,4-d]pyrimidine demonstrated potent activity against pancreatic and colon cancer cell lines, showing IC50 values in the low micromolar range (1.35 to 2.18 μM) .
2. Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects:
- Research Findings : Studies suggest that this compound can inhibit the release of pro-inflammatory cytokines and reduce inflammation in various models .
- Mechanism : The anti-inflammatory action may be mediated through the inhibition of NF-kB signaling pathways.
3. Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 inhibitors are crucial in managing diabetes by enhancing insulin secretion:
- Biological Role : DPP-4 is involved in the degradation of incretin hormones, which are vital for glucose metabolism.
- Activity : Compounds similar to this compound have shown promising results in inhibiting DPP-4 activity, thereby prolonging the action of GLP-1 and GIP .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Solubility | Moderate |
| Bioavailability | High |
| Half-life | 6 hours |
| Metabolism | Hepatic |
These parameters suggest favorable absorption and distribution characteristics.
Q & A
Q. What are the optimized synthetic routes for preparing N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-2-carboxamide, and how can regioselectivity be ensured?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with cyclization of pyrazolo[3,4-d]pyrimidine precursors. For example, pyrazolo-pyrimidine cores are formed via cyclization under acidic/basic conditions (e.g., using POCl₃ or NaOH) . Regioselectivity is achieved by optimizing reaction temperatures (60–120°C) and solvent systems (e.g., dry acetonitrile or dichloromethane). Acylation steps introduce substituents like the pyridine-2-carboxamide group, requiring inert atmospheres (N₂/Ar) and catalysts (e.g., Pd/C) to minimize side reactions . Key Data :
| Step | Reagents/Conditions | Yield (%) | Characterization |
|---|---|---|---|
| Core Formation | POCl₃, 110°C | 75–85 | ¹H NMR, IR |
| Acylation | Pyridine-2-carboxamide, DMF, 80°C | 60–70 | HPLC, MS |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolves aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 1.2–2.5 ppm) on the pyrazolo-pyrimidine core .
- IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and NH₂ bends (~3350 cm⁻¹) .
- HPLC-MS : Quantifies purity (>95%) and identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 450–500) .
Q. How can preliminary biological activity (e.g., kinase inhibition) be assessed in vitro?
- Methodological Answer : Use kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) with recombinant kinases (e.g., JAK2 or BTK). Incubate the compound (1–10 µM) with ATP and substrate peptides, measuring IC₅₀ values. Positive controls (e.g., staurosporine) and dose-response curves (0.1–100 µM) validate potency .
Advanced Research Questions
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrazolo-pyrimidine derivatives?
- Methodological Answer :
- Substituent Scanning : Systematically vary substituents (e.g., 4-methylphenyl vs. 4-chlorophenyl) to isolate electronic/steric effects .
- Molecular Docking : Compare binding poses in kinase active sites (e.g., using AutoDock Vina) to explain potency variations .
Example : Replacing 4-methylphenyl with 4-phenoxyphenyl improved IC₅₀ from 50 nM to 10 nM in JAK2 inhibition .
Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed for this compound?
- Methodological Answer :
- Formulation Optimization : Use lipid-based nanoparticles (e.g., liposomes) to enhance solubility.
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation). Introduce deuterium or fluorine atoms to block degradation .
Q. What experimental designs validate target engagement in complex biological systems?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound (1–10 µM), lyse, and heat to denature unbound targets. Quantify remaining soluble kinase via Western blot .
- Xenograft Models : Administer the compound (10–50 mg/kg, oral/IP) to tumor-bearing mice, followed by immunohistochemistry to assess kinase inhibition (e.g., pSTAT3 levels) .
Data Contradiction Analysis
Q. Why do similar pyrazolo-pyrimidine analogs show divergent activities in kinase vs. antimicrobial assays?
- Methodological Answer :
- Off-Target Profiling : Screen against a panel of 100+ kinases and bacterial targets (e.g., Gram+/Gram− strains) to identify selectivity cliffs.
- Physicochemical Analysis : LogP differences (e.g., 2.5 vs. 4.0) may drive membrane permeability in bacteria vs. intracellular kinase targeting .
Tables for Key Findings
Table 1 : Comparative Kinase Inhibition Data
| Substituent (R) | Kinase Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 4-Methylphenyl | JAK2 | 50 | |
| 4-Phenoxyphenyl | JAK2 | 10 | |
| 4-Chlorophenyl | BTK | 200 |
Table 2 : Metabolic Stability in Liver Microsomes
| Species | t₁/₂ (min) | Major Metabolite |
|---|---|---|
| Human | 15 | N-Oxide |
| Rat | 8 | Demethylation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
